1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate
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Overview
Description
The compound “1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a phenylthio group, and a 2,6-difluorobenzoate group. The tert-butyl and methyl groups are alkyl substituents on the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms. The phenylthio group would add an aromatic ring to the structure, and the 2,6-difluorobenzoate group would introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The phenylthio and 2,6-difluorobenzoate groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Small Molecule Fixation
A study explored the fixation of carbon dioxide and related small molecules using a bifunctional frustrated Lewis pair, demonstrating the potential for carbon capture or synthesis applications (Theuergarten et al., 2012).
Hydrogen-bonded Supramolecular Structures
Research on various 3-tert-butyl-1-phenyl-1H-pyrazoles highlighted the formation of hydrogen-bonded supramolecular structures, which could be significant in the development of new materials or pharmaceutical compounds (Castillo et al., 2009).
Extraction and Separation Techniques
A study on the complexation properties of a pyrazolone derivative for the extraction and separation of lanthanoids suggests applications in recycling or purifying rare earth elements, which are crucial for various technological applications (Atanassova et al., 2014).
Photolysis Studies
Research into the kinetics of singlet and triplet states and the aroylphenyl radicals during the photolysis of tert-butyl aroylperbenzoates provides insights into photochemical reactions and potential applications in photodynamic therapy or material science (S. and Neckers, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O2S/c1-13-18(28-14-9-6-5-7-10-14)19(25(24-13)21(2,3)4)27-20(26)17-15(22)11-8-12-16(17)23/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTIQRQDSPKSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=C(C=CC=C3F)F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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